molecular formula C7H7N3 B14479248 5,6-Dihydropyrido[2,3-d]pyridazine CAS No. 66135-42-0

5,6-Dihydropyrido[2,3-d]pyridazine

Cat. No.: B14479248
CAS No.: 66135-42-0
M. Wt: 133.15 g/mol
InChI Key: MQSAWUYSVHFJNC-UHFFFAOYSA-N
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Description

5,6-Dihydropyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of fused pyridazines. This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyridazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydropyrido[2,3-d]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyridine derivatives with hydrazine or its derivatives. The reaction conditions often include heating under reflux with suitable solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of pyridazine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine N-oxides, while reduction can produce fully saturated pyridazines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

5,6-Dihydropyrido[2,3-d]pyridazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, this compound is explored as a lead compound for drug development. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydropyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydropyrido[2,3-d]pyridazine is unique due to its specific ring fusion and the presence of nitrogen atoms in the ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

66135-42-0

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5,6-dihydropyrido[2,3-d]pyridazine

InChI

InChI=1S/C7H7N3/c1-2-6-4-9-10-5-7(6)8-3-1/h1-3,5,9H,4H2

InChI Key

MQSAWUYSVHFJNC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NN1)N=CC=C2

Origin of Product

United States

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